molecular formula C16H20N4O3S B5479840 2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide

2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B5479840
M. Wt: 348.4 g/mol
InChI Key: ANLVIUBCLUZWOL-UHFFFAOYSA-N
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Description

The compound “2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a cyclopropyl group and a methyl group at the 5th and 4th positions respectively . The triazole ring is also connected to a thioacetamide group, which in turn is connected to a 2,5-dimethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the thioacetamide group, and the 2,5-dimethoxyphenyl group . The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the stereochemistry of the starting materials .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring, the thioacetamide group, and the 2,5-dimethoxyphenyl group . The triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions . The thioacetamide group could potentially undergo hydrolysis or other reactions involving the sulfur atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure . For example, the presence of the 1,2,4-triazole ring could potentially influence its acidity or basicity . The thioacetamide group and the 2,5-dimethoxyphenyl group could also influence its solubility in various solvents .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological or pharmacological activities . Additionally, studies could be conducted to determine its safety profile and potential applications .

Properties

IUPAC Name

2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-20-15(10-4-5-10)18-19-16(20)24-9-14(21)17-12-8-11(22-2)6-7-13(12)23-3/h6-8,10H,4-5,9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLVIUBCLUZWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)OC)OC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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